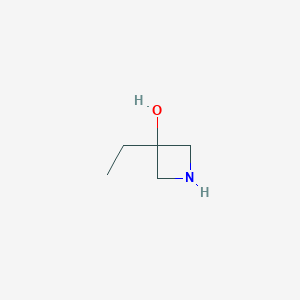

3-Ethylazetidin-3-ol

Description

Significance of Four-Membered Nitrogen Heterocycles in Contemporary Organic Synthesis

Four-membered nitrogen heterocycles, particularly azetidines, are crucial building blocks in modern organic synthesis and medicinal chemistry. google.comeurekalert.org Their incorporation into molecular design is driven by the unique structural and physical properties they impart. Azetidines are found in a variety of biologically active compounds and approved pharmaceuticals, where they often serve as bioisosteres for other functional groups, enhancing metabolic stability and binding affinity. sciencedaily.com The rigid, three-dimensional structure of the azetidine (B1206935) ring can provide precise vectoral orientations for substituents, which is highly advantageous in the design of enzyme inhibitors and receptor ligands. morressier.com As a result, the development of synthetic methodologies to create diversely functionalized azetidines is an area of intense research. eurekalert.orgsciencedaily.com

Overview of Azetidine Ring Systems: Intrinsic Strain and Mechanistic Implications

The chemical behavior of azetidines is largely dictated by their intrinsic ring strain. The strain energy of an azetidine ring is significant, estimated to be around 25.4 kcal/mol. This value is intermediate between the highly strained and reactive three-membered aziridines (~27.7 kcal/mol) and the relatively strain-free five-membered pyrrolidines (~5.4 kcal/mol).

This intermediate level of strain endows azetidines with a unique combination of stability and reactivity. While stable enough for isolation and handling under standard laboratory conditions, the ring is susceptible to cleavage under appropriate activation. This "strain-release" reactivity provides a powerful tool for synthetic chemists, enabling a variety of ring-opening reactions that are not feasible with larger, less strained heterocyclic systems. Mechanistically, reactions can proceed via cleavage of either the C-C or C-N bonds, often facilitated by Lewis acids or transition metals, leading to the formation of diverse acyclic amine derivatives.

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine (B145994) | 3 | ~27.7 |

| Azetidine | 4 | ~25.4 |

| Pyrrolidine | 5 | ~5.4 |

| Piperidine | 6 | ~0 |

The Role of 3-Ethylazetidin-3-ol as a Prototypical Research Target within Substituted Azetidines

Within the diverse family of azetidine derivatives, this compound serves as an important, representative research compound. Its structure, featuring a tertiary alcohol at the C3 position, makes it a valuable synthetic intermediate for accessing more complex, 3,3-disubstituted azetidines. morressier.com

The synthesis of this compound can be conceptually approached through the reaction of a suitable organometallic reagent, such as ethylmagnesium bromide (a Grignard reagent), with an N-protected azetidin-3-one (B1332698) precursor. This standard organometallic addition is a fundamental transformation in organic synthesis and highlights the utility of azetidin-3-ones as key intermediates. colab.wsnih.gov

The significance of this compound in research lies in the reactivity of its hydroxyl group. This functional group serves as a handle for further molecular elaboration. For instance, the hydroxyl group can be a leaving group, often after protonation or conversion to a sulfonate ester, to generate a stabilized azetidinyl carbocation. morressier.com This intermediate can then be trapped by a wide range of nucleophiles to install diverse substituents at the C3 position, providing a divergent route to novel azetidine-based scaffolds for drug discovery programs. morressier.comnih.gov Therefore, while not a final drug product itself, this compound embodies the role of a key building block, enabling the exploration of new chemical space in medicinal chemistry.

| Property | Value |

|---|---|

| Compound Name | This compound |

| Molecular Formula | C5H11NO |

| Synonyms | 3-Ethyl-3-hydroxyazetidine |

| Typical Precursor | N-protected Azetidin-3-one |

| Key Functional Group | Tertiary Alcohol |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-ethylazetidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-2-5(7)3-6-4-5/h6-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUOUHAUMKCLCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CNC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethylazetidin 3 Ol and Hydroxylated Azetidine Frameworks

Metal-Catalyzed Synthetic Routes for Substituted Azetidines

Metal catalysis plays a pivotal role in forming the strained azetidine (B1206935) ring and functionalizing it with various substituents.

Palladium catalysis offers robust methods for azetidine synthesis, primarily through the activation of C-H bonds. Intramolecular amination of unactivated C-H bonds at the γ and δ positions of amine substrates, often protected with picolinamide (B142947) (PA) auxiliaries, has proven effective for azetidine formation organic-chemistry.orgacs.org. These reactions typically proceed via a Pd(II)/Pd(IV) catalytic cycle, transforming γ-C(sp³)-H bonds into C-N bonds, yielding azetidines with notable diastereoselectivity organic-chemistry.org. Furthermore, palladium has been utilized in the functionalization of pre-formed azetidine rings, for instance, in Suzuki coupling reactions to introduce aryl groups at the C-3 position of 3-iodo-azetidine rsc.org. Palladium-catalyzed allylic amination has also been explored for the enantioselective synthesis of azetidines rsc.org.

Copper catalysis has emerged as a powerful tool for azetidine synthesis, particularly through radical pathways and rearrangements. Copper(I) complexes, often in conjunction with photoredox catalysis, enable the radical annulation of aliphatic amines with alkynes, leading to azetidines via a [3+1] radical cascade cyclization researchgate.net. This approach can construct azetidines bearing vicinal tertiary-quaternary centers researchgate.net. Another significant copper-catalyzed transformation is the anti-Baldwin radical cyclization of ynamides, which proceeds via a 4-exo-dig pathway, offering a general route to azetidines with controlled regioselectivity researchgate.netnih.gov. Copper(I) catalysts also mediate skeletal rearrangements of O-propargylic oximes to access azetidine nitrones acs.org. Additionally, copper catalysis facilitates the strain-release-driven synthesis of functionalized azetidines from azabicyclo[1.1.0]butanes rsc.org.

Direct functionalization of the azetidine ring, often involving metallation followed by electrophilic trapping, provides a direct avenue to substituted azetidines. The lithiation of N-protected azetidines using strong bases like sec-butyllithium, followed by reaction with electrophiles, allows for the introduction of various substituents at the ring carbons rsc.org. The regioselectivity of these metallation-trapping sequences can be modulated by factors such as the N-protecting group and reaction conditions rsc.org.

Stereoselective Synthesis of Chiral Azetidin-3-ols

Achieving stereochemical control is crucial for synthesizing enantiomerically pure or diastereomerically enriched azetidines, especially those with hydroxyl groups at the 3-position.

The synthesis of chiral azetidine scaffolds often relies on asymmetric catalysis or the use of chiral auxiliaries. Rhodium-catalyzed [3+1] ring expansion reactions of methylene (B1212753) aziridines, for instance, can furnish highly substituted methylene azetidines with excellent regio- and stereoselectivity, effectively transferring chirality from the aziridine (B145994) precursor nih.gov. Chiral tert-butanesulfinamides have been employed as chiral auxiliaries to induce stereoselectivity in the synthesis of C2-substituted azetidines acs.org. Furthermore, azetidine derivatives themselves can serve as chiral ligands or organocatalysts in asymmetric transformations researchgate.net.

Diastereoselective control during the formation of the azetidine ring or the introduction of substituents at the 3-position is critical. Palladium-catalyzed intramolecular amination of γ-C(sp³)-H bonds can lead to azetidines with high diastereoselectivity organic-chemistry.org. In the context of hydroxylated azetidines, methods for synthesizing 3-hydroxyazetidine derivatives are relevant. For example, a reported synthesis of 3-hydroxyazetidine involves the sequential treatment of 3-iodoazetidine (B8093280) with potassium acetate (B1210297) and potassium hydroxide (B78521) semanticscholar.org. Another approach utilizes the ring-opening of 1,2-epoxypropane derivatives followed by hydrolysis and cyclization google.com. Stereoselective Grignard reactions on azetidin-2,3-diones, followed by dehydration and hydrogenation, have been used to prepare cis-3-alkylazetidin-2-ones with high diastereoselectivity researchgate.net. The precise control of lithiation and subsequent electrophilic trapping conditions can also influence the diastereoselectivity of azetidine functionalization rsc.org.

Data Tables

Table 1: Representative Metal-Catalyzed Azetidine Syntheses

| Reaction Type | Catalyst System | Substrate/Starting Material | Key Outcome | Reference |

| Pd-Catalyzed Intramolecular C-H Amination | Palladium | PA-protected amines (γ-C-H activation) | Azetidines with high diastereoselectivity | organic-chemistry.org |

| Cu-Catalyzed Radical Cyclization | Copper(I) complex, visible light | Ynamides | Azetidines via 4-exo-dig cyclization, full regioselectivity | researchgate.netnih.gov |

| Cu/Photoredox-Catalyzed Radical Annulation | Copper, photoredox catalyst | Aliphatic amines, alkynes | Azetidines via [3+1] cascade, tertiary-quaternary centers | researchgate.net |

| Cu(I)-Catalyzed Skeletal Rearrangement | Copper(I) (e.g., CuBr), 2-aminopyridine | O-Propargylic arylaldoximes | Azetidine nitrones | acs.org |

| Rh-Catalyzed [3+1] Ring Expansion | Rh₂(OAc)₄ | Methylene aziridines | Highly-substituted methylene azetidines, excellent regio- and stereoselectivity | nih.gov |

| Ni-Catalyzed Suzuki Coupling | Ni(II) iodide, trans-2-aminocyclohexanol | 3-Iodo-azetidine | 3-Aryl azetidines | rsc.org |

| Copper-Catalyzed Alkylation of Azabicyclo[1.1.0]butane (ABB) | Cu(OTf)₂ | ABB, organometal reagents | Bis-functionalized azetidines | researchgate.net |

Table 2: Stereoselective Synthesis of Azetidine Derivatives

| Reaction Type | Chiral Element/Method | Substrate/Starting Material | Key Outcome | Reference |

| Synthesis of C2-Substituted Azetidines | Chiral tert-butanesulfinamides | 1,3-bis-electrophilic 3-chloropropanal | C2-substituted azetidines (e.g., 85:15 dr) | acs.org |

| Synthesis of 3-Hydroxyazetidine | Sequential treatment (KOAc, KOH) | 3-Iodoazetidine | 3-Hydroxyazetidine (good yield) | semanticscholar.org |

| Synthesis of 3-Hydroxyazetidine | Ring-opening, hydrolysis, cyclization | 3-substituted 1,2-epoxypropane, benzaldehyde, ammonia | 3-Hydroxyazetidine hydrochloride, N-Boc-3-hydroxyazetidine | google.com |

| Stereoselective Synthesis of cis-3-Alkylazetidin-2-ones | Grignard reaction, dehydration, hydrogenation | Azetidin-2,3-diones | cis-3-Alkylazetidin-2-ones (very good yields, stereoselective) | researchgate.net |

| Pd-Catalyzed Intramolecular C-H Amination | Palladium catalysis | PA-protected amines | Azetidines with high diastereoselectivity | organic-chemistry.org |

| Rh-Catalyzed [3+1] Ring Expansion | Rhodium catalysis | Methylene aziridines | Highly-substituted methylene azetidines with excellent regio- and stereoselectivity | nih.gov |

Compound List

3-Ethylazetidin-3-ol

Azetidine

Azetidine nitrones

Azetidin-2-ones (β-lactams)

Azetidin-3-ols

Aziridines

3-Iodo-azetidine

3-Cyanoazetidine

3-Hydroxyazetidine

N-Boc-3-hydroxyazetidine

3-Aryl azetidines

Methylene azetidines

3-Alkylazetidin-2-ones

3-Haloazetidines

3-Amino-azetidines

1-Azabicyclo[1.1.0]butane (ABB)

O-Propargylic arylaldoximes

Ynamides

Picolinamide (PA)

3-Substituted 1,2-epoxypropane

Benzaldehyde

Ammonia

Potassium acetate (KOAc)

Potassium hydroxide (KOH)

Grignard reagents

PPh₃/CCl₄

Pt/C

tert-Butanesulfinamides

3-Chloropropanal

Chemical Reactivity and Derivatization Studies of 3 Ethylazetidin 3 Ol Analogs

Ring-Opening and Ring-Expansion Reactions of the Azetidine (B1206935) Core

The strained nature of the azetidine ring renders it susceptible to various ring-opening and ring-expansion reactions under specific conditions. These transformations allow for the synthesis of more complex acyclic amines or larger heterocyclic systems.

Nucleophilic Ring-Opening Pathways

Nucleophilic attack on the azetidine ring, particularly when activated (e.g., as an azetidinium ion), can lead to ring opening. The regioselectivity of these reactions is often influenced by the substitution pattern on the azetidine core researchgate.net.

Azetidinium Ion Opening: Azetidinium ions, formed by quaternization of the nitrogen atom, are highly electrophilic and readily undergo nucleophilic attack. Depending on the substituents, ring opening can occur regioselectively at either the C-2 or C-4 position. For instance, azetidinium ions with no substituent at C-4 typically open at C-4, while trisubstituted azetidinium ions with a methyl group at C-4 may undergo regioselective opening at C-2 researchgate.net. Nucleophiles such as azide (B81097) anions, amines, and acetate (B1210297) anions have been employed in these studies researchgate.net.

Opening with Carbon Nucleophiles: Azetidines can be opened by carbon nucleophiles, leading to the formation of functionalized acyclic amines. While specific examples for 3-ethylazetidin-3-ol are not detailed, general studies indicate that such reactions are feasible rsc.org.

Opening with Oxygen Nucleophiles: Copper(II)triflate-catalyzed ring-opening of chiral azetidines with alcohols has been reported, yielding enantiopure γ-amino ethers rsc.org. This suggests that the hydroxyl group in this compound might participate in or direct such reactions.

Cleavage Reactions: The von Braun reaction, involving cyanogen (B1215507) bromide, can lead to the cleavage of the azetidine ring, producing 3-bromo N-alkyl cyanamides with variable regioselectivity researchgate.net.

Table 3.3.1: Representative Nucleophilic Ring-Opening Reactions of Azetidines

| Nucleophile | Azetidine Precursor Type | Conditions | Product Type | Yield/Selectivity | Citation |

| Fluoride ([18F]) | Azetidinium salts | Mild conditions | γ-Fluoropropyl moieties | High yield | researchgate.net |

| Alkoxides | Chiral azetidines | Cu(II)triflate catalysis | γ-Amino ethers | Not specified | rsc.org |

| Cyanogen Bromide | N-alkyl azetidines | Von Braun reaction conditions | 3-bromo N-alkyl cyanamides | Variable regioselectivity | researchgate.net |

| Arenes/Heteroarenes | Activated aziridines (SN2-type) | Magic Blue (aminium radical-cation salt) init. | 2,2-diarylethylamines | Up to 99% yield, 85% ee | acs.org |

Rearrangement Reactions and Isomerizations

While the primary focus of azetidine reactivity often lies in ring-opening, rearrangements can also occur under specific conditions.

Aziridine (B145994) to Azetidine Rearrangement: Several studies have documented rearrangements where aziridines transform into azetidines, often involving a one-carbon ring expansion. For example, N-alkylidene-(2,3-dibromo-2-methylpropyl)amines can undergo an aziridine to azetidine rearrangement upon treatment with sodium borohydride (B1222165) in methanol (B129727), yielding 3-methoxy-3-methylazetidines ugent.beacs.org. These reactions are often mechanistically complex, sometimes involving diradical intermediates in researchgate.net-Stevens rearrangements, which pose challenges for asymmetric catalysis nih.gov.

Azetidine N-Oxide Rearrangement: Azetidine N-oxides can undergo rearrangement reactions, such as researchgate.net-migrations, when treated with oxidizing agents like mCPBA or hydrogen peroxide researchgate.net. The specific outcome depends on the substituents present on the azetidine ring.

Direct examples of this compound undergoing internal rearrangement or isomerization are not extensively detailed in the provided literature. However, the strain inherent in the four-membered ring suggests potential for such transformations under forcing conditions or in the presence of specific catalysts.

Cycloaddition Reactions Involving Azetidines

Cycloaddition reactions are a cornerstone for the synthesis of the azetidine ring system, typically involving the combination of two unsaturated molecules to form the four-membered heterocycle. While azetidines themselves are not commonly described as reactants in further cycloadditions, their formation via cycloaddition is a significant aspect of their chemistry.

[2+2] Cycloadditions: The most prominent route to azetidines involves [2+2] cycloaddition reactions. The aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between imines (or oximes) and alkenes, is a key method for accessing azetidine scaffolds mdpi.comresearchgate.netrsc.orgrsc.orgresearchgate.net. These reactions can be intermolecular or intramolecular, and the use of photocatalysts, such as iridium complexes, has enabled highly enantioselective syntheses researchgate.netrsc.org.

Electrophilic Azetidinylation: An alternative strategy involves the electrophilic installation of azetidine rings onto nucleophiles using reagents like azetidinyl trichloroacetimidates. This method allows for the "any-stage" attachment of azetidine motifs to various nucleophiles, including alcohols, phenols, thiols, and carbon nucleophiles, leading to diverse functionalized azetidines chemrxiv.org.

Table 3.3.3: Cycloaddition Reactions for Azetidine Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Yield/Selectivity | Citation |

| Aza Paternò–Büchi ([2+2]) | Imines/Oximes + Alkenes | UV light, Ir(III) photocatalysts | Azetidines | Varies | researchgate.netrsc.org |

| Electrophilic Azetidinylation | Azetidinyl trichloroacetimidates + Nucleophiles | Lewis acids (e.g., BF3·OEt2) | Functionalized azetidines | Good yields | chemrxiv.org |

| Organocatalytic Synthesis | Aldehydes, amines, etc. | Chiral organocatalysts | C2-substituted azetidines | 22-32% yield, 84-92% ee | nih.gov |

| Chiral tert-Butanesulfinamides | Aldehydes, sulfinamide auxiliaries | Organometallic addition, intramolecular cyclization | C2-substituted azetidines | Good yields/diastereoselectivity | acs.org |

Functionalization at Other Ring Positions (C-2, C-4)

Introducing substituents at the C-2 and C-4 positions of the azetidine ring is crucial for tailoring their properties and exploring their utility in drug discovery and catalysis.

C-2 Functionalization: Significant progress has been made in the enantioselective functionalization of the C-2 position. Methods employing chiral tert-butanesulfinamides allow for the introduction of aryl, vinyl, allyl, and various alkyl substituents at C-2 with high stereoselectivity acs.orgnih.gov. These approaches often involve organocatalysis or metal-mediated cyclization strategies, starting from readily available precursors acs.orgrsc.orgnih.gov. For example, a three-step protocol using chiral tert-butanesulfinamides can yield C2-substituted azetidines with high enantiomeric excess acs.org.

C-4 Functionalization: Functionalization at the C-4 position of the azetidine ring is generally more challenging. However, the regioselectivity of nucleophilic ring-opening reactions of azetidinium ions can be influenced by substituents at C-4, indicating its role in directing reactivity researchgate.net. Studies on metalated azetidines also aim to achieve regioselective functionalization, but challenges remain in accessing diverse C-4 substituted azetidines researchgate.net.

Table 3.4: Functionalization Strategies for Azetidine Ring Positions

| Target Position | Functionalization Method | Reagents/Catalysts | Introduced Substituents | Yield/Selectivity | Citation |

| C-2 | Organocatalytic synthesis | Chiral organocatalysts | C2-alkyl, C2-aryl, etc. | 22-32% yield, 84-92% ee | nih.gov |

| C-2 | Chiral tert-butanesulfinamide auxiliary | Organometallic addition, intramolecular cyclization | Aryl, vinyl, allyl, branched/linear alkyl | High yields/ee | acs.org |

| C-2/C-4 | Metal-catalyzed functionalization | Organometallic intermediates | Various | Not specified | researchgate.net |

| C-2/C-4 | Nucleophilic ring-opening of azetidinium ions (regioselectivity) | Various nucleophiles | Influenced by existing substituents at C-2/C-4 | Regioselective | researchgate.net |

The specific structural features of this compound, namely the tertiary alcohol at C-3 and the ethyl group, would likely influence its participation in these reactions, potentially directing regioselectivity in ring-opening or affecting the feasibility of certain functionalization strategies.

Compound List:

this compound

3-Methylazetidin-3-ol

3-(Aminomethyl)-1-ethylazetidin-3-ol

1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-ol

Azetidines (general term)

Functionalized azetidines

C2-substituted azetidines

2-Arylazetidines

3-Methoxyazetidines

cis-2,3-disubstituted azetidines

N-alkyl azetidines

2-(iodomethyl)azetidine derivatives

spirocyclic NH-azetidines

2-(trifluoromethyl)azetidines

N-alkyl terminal aziridines

Azetidinium ions

Azetidinium ylides

2-Azetidinones (β-lactams)

Spectroscopic and Analytical Characterization Methodologies for Azetidine 3 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. For 3-Ethylazetidin-3-ol, NMR provides critical information about the azetidine (B1206935) ring, the ethyl substituent, and the tertiary alcohol functionality.

Proton NMR spectroscopy reveals the number of different types of protons in a molecule, their chemical environment (chemical shift), and their neighboring protons (spin-spin coupling). Based on the structure of this compound, the following ¹H NMR signals are anticipated:

Azetidine Ring Protons (C2 and C4): The protons on the carbons adjacent to the nitrogen (C2 and C4) are expected to appear as complex multiplets. Due to the strain in the four-membered azetidine ring and the substitution at C3, these protons are likely diastereotopic, leading to distinct signals. Their chemical shifts are typically observed in the range of δ 3.5–4.5 ppm, as seen in related azetidin-3-ol (B1332694) derivatives .

Ethyl Group Protons: The ethyl substituent (-CH₂CH₃) will exhibit characteristic signals. The methylene (B1212753) protons (-CH₂-) adjacent to the quaternary carbon are expected to appear as a quartet, coupled to the methyl protons, typically in the range of δ 1.5–2.5 ppm. The terminal methyl protons (-CH₃) will appear as a triplet, coupled to the methylene protons, usually in the range of δ 0.8–1.2 ppm.

Amine Proton (NH): As this compound contains a secondary amine, the proton attached to the nitrogen is expected to be observable. This signal typically appears as a broad singlet, with its chemical shift being highly variable (δ 1.5–3.0 ppm) depending on solvent, concentration, and temperature due to hydrogen bonding and exchange processes.

Hydroxyl Proton (OH): The proton of the tertiary alcohol group (-OH) will also appear as a broad singlet. Its chemical shift is similarly variable, often found between δ 1.0–5.0 ppm, and is also subject to exchange and hydrogen bonding effects.

Carbon-13 NMR spectroscopy provides information about the carbon backbone of the molecule. For this compound, distinct signals are expected for each unique carbon atom:

Azetidine Ring Carbons (C2 and C4): The methylene carbons (CH₂) of the azetidine ring, adjacent to the nitrogen, are typically found in the δ 30–50 ppm range.

Quaternary Carbon (C3): The carbon atom at position 3, bearing both the hydroxyl group and the ethyl substituent, is a quaternary carbon. Due to the electron-withdrawing effect of the adjacent oxygen and the alkyl substitution, this carbon is expected to resonate at a significantly downfield chemical shift, likely in the δ 60–80 ppm range.

Ethyl Group Carbons: The methylene carbon (-CH₂-) of the ethyl group will appear in the δ 15–30 ppm range, while the terminal methyl carbon (-CH₃) will resonate at a more upfield position, typically δ 10–20 ppm.

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning signals and confirming connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons, confirming the connectivity within the ethyl group (CH₂-CH₃) and between the azetidine ring protons and any adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, helping to assign proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons separated by two or three bonds. This is particularly useful for confirming the quaternary C3 carbon's position relative to the azetidine ring protons and the ethyl group protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for basic structural elucidation of this specific molecule (which is not chiral in its basic form), NOESY experiments can reveal through-space proximity between protons, which can be useful for understanding conformational preferences or for characterizing stereoisomers if present.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus / Type | Expected Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) / Type (¹³C NMR) | Notes / Expected Assignment |

| ¹H NMR | |||

| Azetidine CH₂ (C2, C4) | 3.5 – 4.5 | Multiplet (complex) | Diastereotopic protons due to substitution at C3. |

| Ethyl CH₂ | 1.5 – 2.5 | Quartet | Coupled to CH₃. |

| Ethyl CH₃ | 0.8 – 1.2 | Triplet | Coupled to CH₂. |

| NH (Azetidine) | 1.5 – 3.0 | Broad singlet | Exchangeable proton, variable shift. |

| OH (Alcohol) | 1.0 – 5.0 | Broad singlet | Exchangeable proton, variable shift. |

| ¹³C NMR | |||

| Azetidine C2, C4 | 30 – 50 | CH₂ | Methylene carbons adjacent to N. |

| Azetidine C3 | 60 – 80 | Quaternary C | Carbon bearing -OH and ethyl group. |

| Ethyl CH₂ | 15 – 30 | CH₂ | Part of the ethyl substituent. |

| Ethyl CH₃ | 10 – 20 | CH₃ | Terminal methyl of the ethyl group. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight and providing information about the elemental composition and structural fragments of a molecule.

HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and fragment ions. For this compound (free base, C₅H₁₁NO), the calculated exact mass is approximately 101.08406 Da. The hydrochloride salt (C₅H₁₂ClNO) has a calculated exact mass of approximately 137.06098 Da echemi.com. Observing a precise mass corresponding to these formulas in an HRMS spectrum serves as strong evidence for the compound's identity.

Electron Ionization (EI) or Electrospray Ionization (ESI) coupled with MS/MS techniques can elucidate fragmentation patterns, which are characteristic of specific functional groups and structural arrangements. For this compound, typical fragmentation pathways might include:

Loss of Water (H₂O): The tertiary alcohol group is prone to dehydration, leading to a fragment ion resulting from the loss of 18 Da from the molecular ion.

Alpha-Cleavage: Cleavage of bonds adjacent to the hydroxyl group is common. This could involve the loss of the ethyl group (29 Da) to form an azetidin-3-ol fragment, or fragmentation of the ethyl group itself.

Ring Fragmentation: The strained azetidine ring can undergo cleavage. This might involve the breaking of C-N bonds or C-C bonds within the ring, leading to smaller, characteristic fragments.

Loss of Alkyl Group: Loss of the entire ethyl group (29 Da) or parts of it (e.g., CH₃, 15 Da) can occur.

Fragmentation of the Nitrogen Moiety: The secondary amine functionality can also influence fragmentation, potentially leading to fragments associated with amine loss or rearrangement.

Understanding these fragmentation patterns, often supported by tandem mass spectrometry (MSⁿ), helps to confirm the presence of the azetidine ring, the hydroxyl group, and the ethyl substituent, thereby corroborating the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by analyzing the absorption of specific infrared frequencies, which correspond to the vibrational modes of chemical bonds. For this compound, IR spectroscopy can confirm the presence of key functional groups:

O-H Stretch: A broad absorption band typically observed in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl (-OH) group of the tertiary alcohol. Hydrogen bonding can cause this band to broaden and shift to lower wavenumbers copbela.orgsavemyexams.comlibretexts.orgpressbooks.pub.

C-H Stretch: Aliphatic C-H stretching vibrations from the ethyl group and the azetidine ring are expected in the region of 2850-2960 cm⁻¹ copbela.orguomustansiriyah.edu.iq.

C-N Stretch: The azetidine ring, a four-membered cyclic amine, will exhibit characteristic C-N stretching vibrations, typically in the range of 1050-1250 cm⁻¹ copbela.org.

C-O Stretch: The C-O stretching vibration of the tertiary alcohol is expected to appear in the region of 1040-1300 cm⁻¹ savemyexams.comuomustansiriyah.edu.iqlibretexts.org.

The absence of N-H stretching bands above 3400 cm⁻¹ would suggest that the amine nitrogen is not directly bonded to hydrogen, which is consistent with the azetidine ring structure .

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Bond Type | Expected IR Absorption (cm⁻¹) | Notes |

| Hydroxyl | O-H | 3200-3600 (broad) | Tertiary alcohol, hydrogen-bonded |

| Alkyl | C-H | 2850-2960 | Ethyl group and azetidine ring |

| Azetidine Ring | C-N | 1050-1250 | Characteristic of the four-membered ring |

| Tertiary Alcohol | C-O | 1040-1300 | Alcohol C-O stretching |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid nih.govanton-paar.comomu.edu.trlibretexts.org. For this compound, if it can be crystallized, X-ray diffraction analysis can provide definitive information about its solid-state structure. This includes:

Molecular Geometry: Precise bond lengths and bond angles can be determined, confirming the expected geometry around the carbon and nitrogen atoms.

Conformation: The spatial arrangement of the ethyl group and the hydroxyl group relative to the azetidine ring can be elucidated.

Crystal Packing: The way molecules arrange themselves in the crystal lattice, including intermolecular interactions such as hydrogen bonding between the hydroxyl groups and potentially with nitrogen atoms of adjacent molecules, can be studied.

Stereochemistry: If the compound is chiral or if specific stereoisomers are synthesized, X-ray crystallography is invaluable for confirming the absolute configuration researchgate.net.

While specific X-ray crystallographic data for this compound was not directly found in the search results, studies on related azetidinol (B8437883) derivatives have utilized X-ray crystallography to confirm their structures and stereochemistry researchgate.net. The technique is generally applied to crystalline samples, requiring careful crystal growth anton-paar.com.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for assessing the purity of synthesized compounds and for their isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. For this compound, HPLC can be employed for:

Purity Assessment: By using appropriate stationary and mobile phases, HPLC can separate this compound from starting materials, by-products, and other impurities. The purity is typically assessed by analyzing the chromatogram for the presence of single, well-defined peaks. Photodiode array (PDA) detectors can also be used to assess peak purity by analyzing UV-Vis spectra across a peak, looking for spectral variations that might indicate coelution sepscience.com.

Isolation: Preparative HPLC can be used to isolate pure this compound from reaction mixtures, especially when other chromatographic methods are insufficient.

Common HPLC conditions for similar polar compounds often involve reversed-phase columns (e.g., C18) with mobile phases consisting of mixtures of water or aqueous buffers with organic solvents like acetonitrile (B52724) or methanol (B129727) mdpi.comtorontech.commyfoodresearch.comaocs.orggoogle.com. The specific mobile phase composition and gradient will depend on the polarity and other physicochemical properties of this compound.

A study mentioned the purification of a related compound by HPLC using an Agilent 1200 Series system escholarship.org.

Gas Chromatography (GC)

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase. For this compound, GC analysis might be challenging due to the presence of the hydroxyl group, which can lead to peak broadening and potential thermal degradation. However, it can be used if the compound is sufficiently volatile or if derivatization is employed to increase volatility and thermal stability.

Purity Assessment: GC can detect volatile impurities.

Isolation: Preparative GC can isolate volatile components.

If GC is used, derivatization of the hydroxyl group (e.g., silylation) might be necessary to improve its performance. A study detected "Azetidine, 1-(1,1-dimethylethyl)-3-methyl" using GC-MS, indicating the applicability of GC for some azetidine derivatives, though the specific compound here has a hydroxyl group researchgate.net.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for monitoring reaction progress and assessing the purity of compounds.

Purity Assessment: A pure compound typically yields a single spot on a TLC plate. By comparing the spot of the synthesized this compound with those of starting materials or known impurities, its purity can be quickly evaluated ualberta.canih.govresearchgate.net.

Isolation: TLC can guide column chromatography separations by helping to identify appropriate solvent systems.

For this compound, TLC would likely involve silica (B1680970) gel as the stationary phase and a mobile phase composed of organic solvents of varying polarity, such as mixtures of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) mdpi.comualberta.caresearchgate.netchemrxiv.orgmdpi.commuohio.edu. Visualization is typically achieved using UV light (if the compound absorbs UV radiation) or by staining with chemical reagents like potassium permanganate (B83412) or phosphomolybdic acid nih.govchemrxiv.org.

Table 2: Chromatographic Techniques for this compound

| Technique | Primary Use | Typical Stationary Phase | Typical Mobile Phase Components | Visualization/Detection | Notes |

| HPLC | Purity assessment, Isolation | C18, C8 | Water/Buffer, Acetonitrile, Methanol | UV-Vis detector, PDA, Mass Spectrometry (LC-MS) | Sensitive for polar compounds; peak purity assessment is crucial sepscience.comtorontech.com. |

| GC | Purity assessment (if volatile) | Various (e.g., capillary) | Inert carrier gas (e.g., N₂, He) | Flame Ionization Detector (FID), Mass Spectrometry (GC-MS) | May require derivatization of the hydroxyl group due to polarity/volatility. |

| TLC | Purity assessment, Reaction monitoring, Guide for column chromatography | Silica gel, Alumina | Hexane, Ethyl acetate, Dichloromethane, Methanol | UV light, Chemical stains (KMnO₄, phosphomolybdic acid) | Quick and cost-effective for initial purity checks. |

Computational and Theoretical Investigations of 3 Ethylazetidin 3 Ol and Azetidine Systems

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the dynamic behavior and interactions of molecules at an atomic level. For a compound like 3-Ethylazetidin-3-ol, MD simulations are instrumental in understanding how it interacts with its surrounding environment, such as solvent molecules or other solute particles. These simulations provide insights into the nature, strength, and dynamics of intermolecular forces, including hydrogen bonding, van der Waals interactions, and electrostatic interactions.

While specific detailed research findings and quantitative data tables directly pertaining to molecular dynamics simulations of this compound's general intermolecular interactions were not extensively detailed in the provided search results, the methodology is well-established for molecules with similar functional groups. The presence of a hydroxyl (-OH) group and a tertiary amine (azetidine nitrogen) in this compound suggests significant potential for hydrogen bonding and specific solvation patterns.

Methodology and Expected Findings:

MD simulations typically involve setting up a system containing this compound molecules within a defined environment, often a box of solvent molecules (e.g., water). A force field, which describes the potential energy of the system based on atomic interactions, is used to calculate the forces acting on each atom. By integrating Newton's equations of motion over time, the trajectory of each atom is simulated, providing a dynamic picture of the system.

Key aspects investigated through MD simulations for this compound would include:

Solvation Shell Structure: Simulations can reveal how solvent molecules arrange themselves around the this compound molecule. The hydroxyl oxygen and the azetidine (B1206935) nitrogen are expected to be primary sites for hydrogen bond formation with water, leading to specific solvation shells. The ethyl group would likely exhibit more hydrophobic interactions.

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the azetidine nitrogen can act as a hydrogen bond acceptor. MD simulations can quantify the number of hydrogen bonds formed, their lifetimes, and their geometric characteristics (e.g., donor-acceptor distance, angle). This is crucial for understanding solubility and reactivity.

Self-Association: In concentrated solutions or neat conditions, this compound molecules might associate with each other. MD simulations can explore the propensity for dimerization or cluster formation through intermolecular hydrogen bonds between the hydroxyl groups or between hydroxyl groups and nitrogen atoms.

Interaction Potentials: While not always directly calculated in standard MD, the simulation trajectories can be used to derive or validate interaction potentials between different species (e.g., this compound and water, or between two this compound molecules).

Typical Data Presentation in Tables:

Data derived from MD simulations are often presented in tables to summarize key findings. For intermolecular interactions of this compound, such tables might include:

| Interaction Type / Atom Pair | Average Number of Bonds per Solute | Average Bond Lifetime (ps) | Peak RDF Distance (Å) | Coordination Number (Solvent) |

| Solute-Water Interactions: | ||||

| O(hydroxyl) - O(water) (Acceptor) | [Value] | [Value] | [Value] | [Value] |

| O(hydroxyl) - H(water) (Donor) | [Value] | [Value] | [Value] | N/A |

| N(azetidine) - O(water) (Acceptor) | [Value] | [Value] | [Value] | [Value] |

| C(ethyl) - O(water) (Hydrophobic interaction) | N/A | N/A | [Value] | [Value] |

| Solute-Solute Interactions: | ||||

| O(hydroxyl) - O(hydroxyl) (H-bond acceptor) | [Value] | [Value] | [Value] | N/A |

| O(hydroxyl) - N(azetidine) (H-bond acceptor) | [Value] | [Value] | [Value] | N/A |

Insights from Simulations:

By analyzing these simulated interactions, researchers can gain critical insights into the physical and chemical properties of this compound. For instance, strong hydrogen bonding with water would correlate with good aqueous solubility. Understanding self-association tendencies can inform formulation strategies or predict behavior in different concentrations. The specific arrangement of solvent molecules around the solute can also provide clues about its reactivity and conformational preferences in solution. Result dtic.mil briefly mentions MD simulations related to "this compound with Tf20" and "intermolecular interactions between a guest Al," suggesting that MD is employed to study its interactions in specific chemical contexts, potentially involving metal ions or specific counterions, which would influence the observed intermolecular forces.

Compound Name List:

this compound

Future Research Directions and Challenges in 3 Ethylazetidin 3 Ol Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

Current synthetic strategies for producing substituted azetidines, including 3-ethylazetidin-3-ol, often rely on multi-step processes that may involve hazardous reagents and generate significant waste. A primary future objective is the development of greener, more efficient synthetic methodologies.

Key research directions include:

Catalytic Approaches: Exploring novel catalytic systems, such as those based on earth-abundant metals, to facilitate the direct construction of the azetidine (B1206935) ring. Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), for instance, has been shown to catalyze the intramolecular aminolysis of epoxy amines to form azetidines, offering a potential route that avoids harsh conditions. frontiersin.org

Photochemical Synthesis: Leveraging photochemical methods, such as the aza Paternò-Büchi reaction, which uses visible light to drive the [2+2] cycloaddition of imines and alkenes. sciencedaily.comresearchgate.net Developing a robust photochemical route to this compound could significantly reduce energy consumption and allow for milder reaction conditions. sciencedaily.comworktribe.com Photo-flow technologies, in particular, offer scalability and reproducibility for these transformations. worktribe.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product. This includes exploring ring-expansion reactions or cycloadditions that build the azetidine core in a single, efficient step. rsc.org The goal is to move away from linear syntheses that require protecting groups and multiple activation steps.

Table 1: Comparison of Synthetic Approaches for Azetidines

| Approach | Traditional Methods | Future Sustainable Methods |

|---|---|---|

| Key Reactions | Multi-step sequences, use of protecting groups, nucleophilic substitution with leaving groups (mesylates, halogens). frontiersin.orgorganic-chemistry.org | Catalytic C-H amination, photochemical cycloadditions, one-pot cyclizations. worktribe.comrsc.org |

| Reagents | Often require stoichiometric amounts of strong bases or hazardous reagents. | Catalytic amounts of reagents, use of light as a reagent, aqueous media. sciencedaily.comorganic-chemistry.org |

| Atom Economy | Often low due to the use of protecting groups and activating agents. | High, aiming for addition and cycloaddition reactions. researchgate.net |

| Sustainability | Higher energy consumption, more solvent waste, potential for toxic byproducts. | Lower energy input (e.g., visible light), reduced waste, potential for solvent-free or aqueous reactions. frontiersin.org |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The inherent ring strain of the azetidine core in this compound is a source of unique reactivity that remains to be fully exploited. The tertiary alcohol and the adjacent stereocenter provide additional functional handles for novel chemical transformations.

Future research will likely focus on:

Ring-Opening and Rearrangement Reactions: Investigating strain-releasing transformations that lead to novel scaffolds. For example, 3-hydroxyazetidines have been shown to undergo a Ritter-initiated cascade rearrangement to form highly substituted 2-oxazolines. nih.govworktribe.com Exploring similar acid- or metal-mediated rearrangements of this compound could provide access to new heterocyclic systems.

Functionalization of the Azetidine Core: Moving beyond simple N-functionalization to develop methods for direct C-H functionalization of the azetidine ring. Palladium-catalyzed intramolecular C(sp³)–H amination has emerged as a powerful tool for creating functionalized azetidines and could be adapted for derivatives of this compound. rsc.org

Directed Reactivity: Utilizing the hydroxyl group to direct metal catalysts to specific sites on the molecule, enabling regioselective and stereoselective modifications that would otherwise be challenging.

Advanced Spectroscopic Characterization Techniques for Complex Derivatives and Intermediates

As more complex molecules are synthesized from this compound, unambiguous structural and stereochemical assignment becomes increasingly critical. While standard NMR and mass spectrometry are workhorse techniques, characterizing complex, multi-chiral derivatives and transient intermediates requires more advanced methods.

Future efforts in this area will involve:

Multi-dimensional NMR Spectroscopy: The routine use of advanced 2D NMR experiments, such as NOESY and ROESY, to establish the relative stereochemistry of complex derivatives. ipb.pt For chiral molecules, the use of chiral solvating agents in NMR can help determine enantiomeric purity.

High-Resolution Mass Spectrometry (HRMS): Employing HRMS coupled with liquid chromatography (LC-MS) to identify and characterize intermediates in complex reaction mixtures without the need for isolation. nih.gov

Crystallography: Single-crystal X-ray diffraction remains the definitive method for determining absolute stereochemistry. researchgate.net Developing crystallization techniques for a wider range of azetidine derivatives will be crucial for validating synthetic outcomes.

Table 2: Spectroscopic Techniques for Azetidine Characterization

| Technique | Application | Information Gained | Reference |

|---|---|---|---|

| 1D NMR (¹H, ¹³C) | Routine structural confirmation. | Chemical environment of protons and carbons, basic connectivity. | utq.edu.iqjmchemsci.com |

| 2D NMR (COSY, HSQC, HMBC) | Detailed structural elucidation. | Proton-proton and proton-carbon correlations to map the molecular skeleton. | nih.gov |

| 2D NMR (NOESY/ROESY) | Stereochemical assignment. | Through-space correlations to determine the relative orientation of atoms. | ipb.pt |

| ¹⁵N NMR | Probing the nitrogen environment. | Chemical shift data sensitive to N-substitution and ring geometry. | ipb.pt |

| HRMS | Exact mass determination. | Confirmation of elemental composition for products and intermediates. | nih.govrsc.org |

Integration of Computational Design and Machine Learning in Synthetic Strategy Development

The trial-and-error nature of synthetic chemistry can be time-consuming and resource-intensive. The integration of computational chemistry and machine learning offers a paradigm shift towards predictive and rational design of synthetic routes. mit.edubioquicknews.com

Key areas for development include:

Retrosynthesis Prediction: Utilizing AI and machine learning algorithms, trained on vast reaction databases, to propose novel and efficient synthetic routes to complex targets derived from this compound. chemrxiv.orgcas.orgengineering.org.cn These tools can help chemists identify non-intuitive disconnections and promising starting materials.

Reaction Optimization: Employing computational models to predict reaction outcomes and yields under various conditions (catalyst, solvent, temperature). mit.edu This can accelerate the optimization process and reduce the number of experiments needed. For example, computational modeling has been used to predict which pairs of alkenes and oximes will successfully react to form azetidines in photocatalytic reactions. mit.edu

In Silico Property Prediction: Using computational tools to predict the physicochemical and pharmacological properties of virtual libraries of this compound derivatives before their synthesis. nih.gov This allows for the prioritization of compounds with the highest likelihood of desired activity, for example, in CNS-targeted drug discovery. nih.gov

Expanding Applications to New Areas of Chemical Biology and Functional Materials

While azetidines are known bioisosteres and valuable motifs in medicinal chemistry, the specific substitution pattern of this compound could unlock novel applications. enamine.net

Promising future directions are:

Peptidomimetics and Chemical Biology: Incorporating this compound into peptides to create conformationally constrained analogues. enamine.net The azetidine ring can act as a rigid turn-inducing element, and the ethyl and hydroxyl groups provide points for further functionalization with probes, dyes, or other bioactive moieties. researchgate.netnih.gov Such peptidomimetics could exhibit enhanced stability against proteases. nih.gov

Functional Materials: Exploring the use of this compound as a monomer or building block for novel polymers or functional materials. Its rigid, polar structure could impart unique properties. For instance, azetidine-containing structures have been investigated as components of energetic materials and as modifiers for fluorophores, where the strained ring can influence physical and photophysical properties. researchgate.netresearchgate.net

Fragment-Based Drug Discovery (FBDD): Utilizing this compound as a rigid, three-dimensional fragment in FBDD campaigns. Its defined exit vectors could allow for the exploration of chemical space in a more controlled manner compared to more flexible fragments. enamine.net

Addressing Remaining Stereochemical Control Challenges in Complex Azetidine Synthesis

One of the most significant hurdles in azetidine chemistry is the precise control of stereochemistry, particularly when creating multiple stereocenters. nih.gov For derivatives of this compound, this challenge is paramount.

Future research must address:

Diastereoselective Synthesis: Developing synthetic methods that can selectively generate a specific diastereomer when reacting this compound to create additional stereocenters. This requires a deep understanding of the conformational preferences of the azetidine ring and the directing effects of its substituents.

Enantioselective Synthesis: Creating catalytic asymmetric methods to access enantiomerically pure this compound and its derivatives. While methods exist for synthesizing chiral azetidines from chiral pools like amino acids, direct catalytic approaches are more flexible and desirable. nih.gov

Synthesis of Complex Scaffolds: Applying stereocontrolled methods to the synthesis of more complex fused, bridged, and spirocyclic systems containing the this compound core. nih.gov Achieving predictable stereochemical outcomes in these intricate architectures is a major synthetic challenge. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Ethylazetidin-3-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of ethylamine and epichlorohydrin, with reaction conditions (e.g., solvent choice, temperature) critically affecting yield (50–70%) and purity. Dichloromethane or ethanol are common solvents, and post-synthesis purification via column chromatography is recommended. Structural confirmation requires NMR spectroscopy (¹H/¹³C) and mass spectrometry (MS) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Assign peaks for the azetidine ring (δ 3.0–4.0 ppm for N-CH₂ groups) and hydroxyl proton (δ 1.5–2.5 ppm, broad).

- Mass Spectrometry : Confirm molecular ion peaks at m/z 101 [M+H]⁺.

- TLC Monitoring : Track reaction progress using silica gel plates with appropriate eluents (e.g., ethyl acetate/hexane) .

Q. What in vitro models are suitable for preliminary evaluation of this compound's neuroprotective activity?

- Methodological Answer : Use neuronal cell lines (e.g., SH-SY5Y or PC12 cells) exposed to oxidative stress (e.g., H₂O₂ or rotenone). Measure viability via MTT assay and apoptosis markers (e.g., caspase-3 activation). Include positive controls (e.g., riluzole) and validate results with ≥3 biological replicates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Statistical Analysis : Apply ANOVA or t-tests to assess significance across studies.

- Reproduibility Checks : Replicate experiments under identical conditions (e.g., cell density, compound concentration).

- Meta-Analysis : Compare data across publications, noting variables like assay type (e.g., enzymatic vs. cellular) or purity thresholds (>95%) .

Q. What strategies optimize the enantiomeric purity of this compound for chiral drug development?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., amylose-based columns).

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) during cyclization.

- Crystallization : Recrystallize in solvents favoring one enantiomer (e.g., ethanol/water mixtures) .

Q. How do substituent modifications (e.g., fluorobenzyl vs. ethyl groups) alter this compound's pharmacological profile?

- Methodological Answer :

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to targets like NMDA receptors.

- Comparative Bioassays : Test analogs in parallel for IC₅₀ values against key enzymes (e.g., acetylcholinesterase).

- SAR Analysis : Corrogate logP values and steric bulk with activity trends .

Q. What are the limitations of current mechanistic studies on this compound, and how can they be addressed?

- Methodological Answer :

- Gap 1 : Limited in vivo data. Solution: Conduct pharmacokinetic studies in rodent models (e.g., Cmax and AUC measurements).

- Gap 2 : Underexplored off-target effects. Solution: Use proteome-wide profiling (e.g., affinity pulldown-MS).

- Gap 3 : Lack of isoform specificity. Solution: Test against receptor subtypes (e.g., GABAₐ vs. GABA₃) .

Data Handling & Validation Questions

Q. How should researchers handle batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Quality Control : Implement strict SOPs for solvent drying and reaction temperature monitoring.

- DoE (Design of Experiments) : Use fractional factorial designs to identify critical variables (e.g., catalyst loading).

- Batch Tracking : Document NMR/MS data for each batch to correlate purity with bioactivity .

Q. What validation methods ensure reliability in this compound's enzyme inhibition assays?

- Methodological Answer :

- Positive/Negative Controls : Include known inhibitors (e.g., donepezil for acetylcholinesterase) and solvent-only blanks.

- Dose-Response Curves : Generate ≥6 concentration points to calculate accurate IC₅₀ values.

- Enzyme Source Verification : Use commercially validated enzymes (e.g., Sigma-Aldrich) to reduce variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.